molecular formula C18H16O6 B1251602 1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone

1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone

Cat. No. B1251602
M. Wt: 328.3 g/mol
InChI Key: BJOFRGLKZTZIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone is a natural product found in Prismatomeris tetrandra with data available.

Scientific Research Applications

1. Isolation from Natural Sources

1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, along with other anthraquinones, was isolated from the roots of Prismatomeris tetrandra. The structures of these compounds were identified using spectroscopic data (Feng et al., 2005).

2. Cytotoxicity Evaluation

This compound was evaluated for its cytotoxicity against various cancer cell lines, including A549 and LAC human cancer cell lines. Some related compounds demonstrated activity against these cell lines (Feng et al., 2011).

3. Synthesis and Derivatives

Research has been conducted on the synthesis of various derivatives of anthraquinones. For instance, 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones were prepared, highlighting the potential for creating diverse derivatives with varying properties (Sharghi & Forghaniha, 1995).

4. Antibacterial Activity

The antibacterial activity of anthraquinone derivatives was also investigated. Certain derivatives showed moderate activity against various pathogenic bacteria, indicating potential applications in antimicrobial research (Nurbayti et al., 2022).

5. Evaluation in Traditional Medicine

The roots of Prismatomeris connata, containing 1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, have been used in traditional herbal medicine. The compound showed selective cytotoxicity against non-small cell lung carcinoma (NSCLC) in preliminary studies, suggesting potential therapeutic applications (Feng et al., 2012).

6. Role in Antiplasmodial and Antifungal Activities

Some anthraquinones exhibit moderate antiplasmodial and antifungal activities. This indicates their potential use in developing treatments for malaria and fungal infections (Kanokmedhakul et al., 2005).

7. Application in Dye-Sensitized Solar Cells

Anthraquinone derivatives have been studied for their optical and electrochemical properties, which are relevant for applications in dye-sensitized solar cells. This research explores the potential of anthraquinones in renewable energy technologies (Prinzisky et al., 2016).

properties

Product Name

1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3-hydroxy-1,5,6-trimethoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-8-11(19)7-10-14(17(8)23-3)15(20)9-5-6-12(22-2)18(24-4)13(9)16(10)21/h5-7,19H,1-4H3

InChI Key

BJOFRGLKZTZIPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O

synonyms

3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
HTM-anthraquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
Reactant of Route 2
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
Reactant of Route 3
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
Reactant of Route 4
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
Reactant of Route 5
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
Reactant of Route 6
Reactant of Route 6
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.